molecular formula C22H18N4O3 B2681843 N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-(4-acetylphenoxy)acetamide CAS No. 1428350-48-4

N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-(4-acetylphenoxy)acetamide

Cat. No. B2681843
CAS RN: 1428350-48-4
M. Wt: 386.411
InChI Key: CVXZNLGUFJCKOL-UHFFFAOYSA-N
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Description

N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-(4-acetylphenoxy)acetamide, also known as IPAA, is a chemical compound that has shown potential in scientific research applications. IPAA belongs to the class of kinase inhibitors and has been studied for its effects on various cellular pathways.

Scientific Research Applications

Synthesis Techniques and Chemical Properties

Antimicrobial and Antifungal Activities

Compounds structurally similar to N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-(4-acetylphenoxy)acetamide have been reported to possess significant antimicrobial and antifungal activities. A study on pyrimidinone and oxazinone derivatives fused with thiophene rings, starting from 2-Chloro-6-ethoxy-4-acetylpyridine, revealed that these compounds exhibited good antibacterial and antifungal activities, comparable to reference drugs (Aisha Hossan et al., 2012).

Molecular Docking and Geometry Optimization

The advancement in computational tools allows for detailed analysis and optimization of compounds for targeted biological activities. The study on an indole acetamide derivative demonstrated the use of molecular docking to confirm anti-inflammatory activity, geometry optimization, and interaction energy studies, providing insights into the compound's stability and interaction with biological targets (F. H. Al-Ostoot et al., 2020).

properties

IUPAC Name

2-(4-acetylphenoxy)-N-(6-indol-1-ylpyrimidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O3/c1-15(27)16-6-8-18(9-7-16)29-13-22(28)25-20-12-21(24-14-23-20)26-11-10-17-4-2-3-5-19(17)26/h2-12,14H,13H2,1H3,(H,23,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVXZNLGUFJCKOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCC(=O)NC2=CC(=NC=N2)N3C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-(4-acetylphenoxy)acetamide

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